Product packaging for 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde(Cat. No.:CAS No. 1785348-72-2)

3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde

Cat. No.: B6318255
CAS No.: 1785348-72-2
M. Wt: 263.06 g/mol
InChI Key: NEKNMLMIIJVLHS-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzaldehyde (B42025) Architectures in Chemical Synthesis

Halogenated benzaldehydes are valuable precursors in a myriad of organic transformations. The presence of both a reactive aldehyde group and a halogenated aromatic ring allows for a diverse range of chemical manipulations. The aldehyde functionality can undergo reactions such as oxidation, reduction, and the formation of imines and other derivatives. stackexchange.comresearchgate.net Simultaneously, the aryl halide component can participate in a variety of cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgorganic-chemistry.org

The strategic placement of halogens on the benzaldehyde ring is crucial. It influences the reactivity of the aldehyde group and provides specific sites for further functionalization. This targeted approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules from simpler, well-defined building blocks. acs.org

Overview of the Structural Characteristics of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde

The structure of this compound is characterized by a benzene (B151609) ring substituted with five different functional groups: a bromo group, a fluoro group, two methoxy (B1213986) groups, and an aldehyde group. The specific arrangement of these substituents—with the bromine at position 3, fluorine at position 2, and methoxy groups at positions 5 and 6 relative to the aldehyde—creates a unique electronic and steric environment on the aromatic ring. This distinct substitution pattern dictates the molecule's reactivity and its potential applications as a synthetic intermediate.

Table 1: Physicochemical Properties of Related Halogenated Benzaldehydes

Property3-Bromo-2-fluorobenzaldehyde2-Bromo-5-fluorobenzaldehyde3-Bromo-2,6-dimethoxybenzaldehyde
Molecular Formula C₇H₄BrFO sigmaaldrich.comC₇H₄BrFO sigmaaldrich.comC₉H₉BrO₃ uni.lu
Molecular Weight 203.01 g/mol sigmaaldrich.comsigmaaldrich.com203.01 g/mol sigmaaldrich.com245.07 g/mol
Appearance Solid sigmaaldrich.comNot specifiedNot specified
Melting Point Not specified51-56 °C sigmaaldrich.comNot specified

Foundational Research Areas Pertaining to Complex Aryl Halides and Aldehydes

The study of complex aryl halides and aldehydes is a vibrant area of chemical research. Key areas of investigation include the development of novel catalytic systems for their synthesis and functionalization. For instance, palladium-catalyzed reactions have been instrumental in the synthesis of aldehydes from aryl halides. rsc.org Similarly, nickel-catalyzed cross-coupling reactions have enabled the formation of C(sp²)–C(sp³) bonds from aryl halides. organic-chemistry.org

Another significant research direction involves the direct functionalization of the aldehyde group in the presence of the aryl halide. This includes deformylative halogenation, a process that converts aldehydes into alkyl halides. nih.govacs.org Furthermore, the development of methods for the arylation of aldehydes using aryl halides to form secondary alcohols is an active field of study. acs.org These research efforts aim to expand the synthetic utility of molecules like this compound, providing chemists with a broader toolkit for constructing complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO3 B6318255 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde CAS No. 1785348-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKNMLMIIJVLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzaldehyde

Predicted Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle, and its reactivity in 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is anticipated to be influenced by both electronic and steric factors. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating methoxy (B1213986) groups, presents a unique electronic environment.

Condensation Reactions for Schiff Base and Oxime Formation

It is expected that the aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines) and with hydroxylamine (B1172632) to yield oximes. These reactions are fundamental transformations of aldehydes. The reaction would likely proceed under standard conditions, such as refluxing in a suitable solvent (e.g., ethanol (B145695) or methanol), often with acid catalysis to facilitate the dehydration step.

Table 1: Predicted Condensation Reactions

Reactant Product Type General Conditions
Primary Amine (R-NH₂) Schiff Base Acid catalyst (e.g., acetic acid), dehydrating agent or azeotropic removal of water

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality is susceptible to both oxidation and reduction.

Oxidation: Treatment with common oxidizing agents is expected to convert the aldehyde to the corresponding carboxylic acid, 3-Bromo-2-fluoro-5,6-dimethoxybenzoic acid . Reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test would likely effect this transformation. numberanalytics.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring may increase the rate of oxidation. numberanalytics.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)methanol . This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com Due to its milder nature and higher functional group tolerance, NaBH₄ would be the preferred reagent to avoid potential side reactions.

Wittig Olefination and Horner-Wadsworth-Emmons Reactions

The conversion of the aldehyde to an alkene is a probable and highly useful transformation.

Wittig Reaction: This reaction would involve a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome (E/Z selectivity) would depend on the nature of the ylide used (stabilized, semi-stabilized, or non-stabilized). wikipedia.org Steric hindrance from the ortho-substituents (bromo and methoxy groups) could potentially slow down the reaction. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: As a common alternative to the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion and generally offers excellent E-selectivity for the resulting alkene. wikipedia.orgalfa-chemistry.com This method often provides better yields, especially with sterically hindered aldehydes, and the water-soluble phosphate (B84403) byproduct simplifies purification. alfa-chemistry.comtcichemicals.com

Predicted Reactivity of the Aryl Halide Functionalities

The presence of both bromine and fluorine atoms on the aromatic ring offers opportunities for substitution and cross-coupling reactions. The electronic nature of the ring, activated by the aldehyde and halogen substituents, plays a crucial role.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly given the presence of electron-withdrawing groups (fluoro, bromo, and aldehyde) that can stabilize the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com The fluorine atom, being more electronegative and often a better leaving group in SNAr reactions than bromine, would be the most likely site for substitution by strong nucleophiles. chemistrysteps.com The reaction is highly dependent on the position of the electron-withdrawing groups relative to the leaving group, with ortho and para relationships being the most activating. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The carbon-bromine bond is an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The C-Br bond is generally more reactive than the C-F bond in these catalytic cycles.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would likely lead to the substitution of the bromine atom. This is a highly versatile method for creating biaryl compounds or introducing alkyl or vinyl groups.

Heck-Mizoroki Reaction: The palladium-catalyzed reaction with an alkene and a base would be expected to replace the bromine atom with a vinyl group, yielding a substituted styrene (B11656) derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl moiety at the position of the bromine atom.

Table 2: Predicted Cross-Coupling Reactions at the C-Br Site

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron compound Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Aryl, alkyl, or vinyl substituted analog
Heck-Mizoroki Alkene Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Vinylated analog

Selective Transformations of Bromine in the Presence of Fluorine

The selective functionalization of the carbon-bromine (C-Br) bond in the presence of a carbon-fluorine (C-F) bond is a cornerstone of modern synthetic strategy. In this compound, the bromine atom at the C-3 position is significantly more reactive than the fluorine atom at C-2 under various cross-coupling conditions. This difference in reactivity is primarily due to the lower C-Br bond dissociation energy compared to the highly stable C-F bond.

Palladium-catalyzed cross-coupling reactions are particularly effective for the selective transformation of the aryl bromide moiety. nih.gov Reactions such as the Suzuki-Miyaura coupling and the Heck reaction allow for the formation of new carbon-carbon bonds at the C-3 position, leaving the fluorine atom and other functional groups intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. google.combldpharm.com This method is highly versatile for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials. google.combldpharm.com The general inertness of the C-F bond under these conditions ensures high chemoselectivity. The choice of ligands for the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction is a powerful tool for introducing vinyl groups, which can be further elaborated. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. rsc.org

The selective reactivity of the bromine atom is a key feature that allows for the stepwise construction of complex molecules, where the C-Br bond is functionalized first, followed by transformations involving the other substituents.

Transformations of the Methoxy Groups and Aromatic Ring Modifications

The two methoxy groups at positions C-5 and C-6, along with the single available proton on the aromatic ring, offer further opportunities for structural modification.

The cleavage of the methyl ether linkages to yield the corresponding phenols is a common transformation that can significantly alter the molecule's properties and provide new synthetic handles (hydroxyl groups) for subsequent reactions. rsc.org Several reagents are known to effect the demethylation of aryl methyl ethers. commonorganicchemistry.com

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl ethers. commonorganicchemistry.comresearchgate.netcommonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. researchgate.netcommonorganicchemistry.com BBr₃ forms a complex with the ether oxygen, facilitating the nucleophilic attack by a bromide ion to displace the methyl group. researchgate.net Depending on the stoichiometry of BBr₃ used, it may be possible to achieve selective mono-demethylation or complete demethylation to the corresponding dihydroxybenzaldehyde.

Strong Protic Acids (HBr, HI): Concentrated hydrobromic or hydroiodic acid can cleave ethers, usually at elevated temperatures. commonorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgwikipedia.orgmasterorganicchemistry.com These conditions are harsh and may have limited functional group tolerance. commonorganicchemistry.com

Aluminum Halides (AlCl₃): Aluminum chloride, often used in Friedel-Crafts reactions, can also act as a Lewis acid to promote ether cleavage. nih.gov In some cases, selective demethylation of a methoxy group ortho to a carbonyl function has been observed. nih.gov

The relative reactivity of the C-5 and C-6 methoxy groups towards cleavage will depend on the specific reagent and reaction conditions. The electronic effects of the adjacent substituents will influence the electron density on the ether oxygens, potentially allowing for regioselective cleavage.

Table 1: Common Reagents for Ether Cleavage

Reagent Typical Conditions Mechanism Notes
Boron Tribromide (BBr₃) DCM, low temperature Lewis Acid assisted Highly effective, can be selective
Hydrobromic Acid (HBr) High temperature Protic Acid, Sₙ2 Harsh conditions, low tolerance
Aluminum Chloride (AlCl₃) Inert solvent Lewis Acid assisted Can be selective for ortho-carbonyls
Thiolates Polar aprotic solvent, high temp Nucleophilic demethylation Requires strong nucleophiles

Further Electrophilic Aromatic Substitution (e.g., Nitration)

The single remaining hydrogen atom on the aromatic ring, located at the C-4 position, is susceptible to electrophilic aromatic substitution. The outcome of such a reaction is governed by the cumulative directing effects of the existing substituents.

Activating Groups: The two methoxy groups (-OCH₃) at C-5 and C-6 are powerful activating groups and are ortho, para-directors.

Deactivating Groups: The aldehyde group (-CHO) is a strong deactivating group and a meta-director. The fluorine (-F) and bromine (-Br) atoms are deactivating but ortho, para-directors.

For an incoming electrophile, such as the nitronium ion (NO₂⁺) in a nitration reaction, the C-4 position is ortho to the C-5 methoxy group and para to the C-1 aldehyde group. The powerful activating effect of the methoxy groups strongly favors substitution at the positions ortho and para to them. The C-4 position is ortho to the 5-methoxy group. Conversely, this position is meta to the deactivating aldehyde group, which is also favorable. Therefore, nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) is expected to proceed selectively at the C-4 position. The existence of compounds like 3-Bromo-5,6-dimethoxy-2-nitrobenzaldehyde suggests the feasibility of such transformations on similar scaffolds. bldpharm.com

Strategies for the Construction of Complex Molecular Architectures Using this compound as a Building Block

The multifunctionality of this compound makes it an attractive starting material for the synthesis of complex organic molecules. Its distinct reactive sites allow for a modular and controlled assembly of molecular architecture. Synthetic strategies can exploit the differential reactivity of the bromine atom and the aldehyde group.

A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the C-3 position to install a desired molecular fragment. For instance, a Suzuki coupling can introduce a new aryl or heteroaryl ring system. numberanalytics.comorganic-chemistry.org This could be followed by reactions involving the aldehyde functionality.

Examples of Potential Synthetic Applications:

Synthesis of Heterocycles: The aldehyde group can serve as an electrophile in condensation reactions with various nucleophiles to form a wide range of heterocyclic structures. For example, reaction with ureas and acetophenones can lead to pyrimidinone derivatives. numberanalytics.com

Multi-step Synthesis of Bioactive Molecules: In a synthetic route analogous to the preparation of kinase inhibitors like Axitinib, the bromine atom could first undergo a selective Heck libretexts.org or Suzuki coupling. The aldehyde group could then be transformed—for example, via oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine—to add another point of diversity and build a more complex, biologically active scaffold.

Table 2: Potential Sequential Reactions

Step Reaction Type Position Purpose
1 Suzuki or Heck Coupling C-3 (Bromine) Introduce aryl, heteroaryl, or vinyl group
2 Condensation Reaction C-1 (Aldehyde) Form heterocycles (e.g., pyrimidines, imines)
3 Ether Cleavage C-5/C-6 (Methoxy) Introduce hydroxyl groups for further functionalization
4 Oxidation/Reduction C-1 (Aldehyde) Form carboxylic acid or alcohol

By strategically combining these transformations, this compound can be elaborated into a diverse array of complex target molecules, underscoring its value as a versatile chemical intermediate.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra for 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde could be located. This includes a lack of information on chemical shifts (δ), coupling constants (J), and signal multiplicities that are essential for assigning the proton, carbon, and fluorine environments within the molecule. Furthermore, no data from two-dimensional NMR techniques such as COSY, HMQC, or HMBC, which would be critical for confirming the connectivity of the atoms, were found.

Infrared (IR) Spectroscopy for Functional Group Identification

Similarly, a specific IR spectrum for this compound is not available in the public domain. Therefore, a detailed analysis of its functional groups based on characteristic vibrational frequencies—such as the carbonyl (C=O) stretch of the aldehyde, the C-Br stretch, the C-F stretch, and the aromatic C-H and C-O stretches—cannot be performed. While general principles of IR spectroscopy suggest where these peaks would be expected, experimental data for this specific compound is absent. vscht.cznih.govwikipedia.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak (M⁺) and the fragmentation pattern for this compound, have not been published in accessible sources. Analysis of the mass spectrum is crucial for confirming the molecular weight and providing clues about the molecule's structure through the identification of stable fragment ions. rsc.orglibretexts.orglibretexts.org Without this information, a discussion on its fragmentation pathways is not possible.

X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature.

However, studies on structurally related bromo-dimethoxybenzaldehyde isomers provide valuable insights into the types of solid-state structures and intermolecular interactions that could be anticipated. For instance, the crystal structures of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) have been elucidated. scielo.br Both of these related compounds were found to crystallize in the monoclinic P21/c space group. scielo.brresearchgate.net Their crystal packing is stabilized by a network of weak intermolecular C–H···O hydrogen bonds. scielo.brresearchgate.net

Notably, the 6-bromo isomer exhibits a halogen bond (Br···Br), which contributes to the formation of a tetrameric arrangement that is further stabilized by π···π stacking interactions. scielo.br In contrast, the 5-bromo isomer's crystal structure is primarily governed by C–H···O hydrogen bonds forming a tetramer, which then extends into a larger supramolecular assembly. scielo.br These findings suggest that if single crystals of this compound were obtained, one could expect a similarly complex interplay of hydrogen bonding, and potentially halogen bonding and π-stacking, influencing its supramolecular architecture. The planarity of the benzaldehyde (B42025) system and the presence of electronegative atoms (bromine, fluorine, oxygen) would likely lead to significant non-covalent interactions that define the crystal packing.

Table 1: Crystallographic Data for Related Bromo-dimethoxybenzaldehydes No direct X-ray crystallography data is available for this compound. The table below presents data for analogous compounds to illustrate potential structural features.

Parameter6-Bromo-2,3-dimethoxybenzaldehyde5-Bromo-2,3-dimethoxybenzaldehyde
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
Z 44
Key Supramolecular Interactions C–H···O, Br···Br, π···πC–H···O

This table is populated with data for related compounds and is for illustrative purposes only.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of elements within a compound, thereby verifying its empirical formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₈BrFO₃.

Theoretical Composition:

Carbon (C): 41.09%

Hydrogen (H): 3.06%

Bromine (Br): 30.37%

Fluorine (F): 7.22%

Oxygen (O): 18.25%

While specific experimental elemental analysis data for this compound is not available in the public domain, any synthesized batch of this compound would be subjected to this analysis. The experimentally determined percentages of C, H, and other elements would be expected to be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the compound's empirical formula and purity.

Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data This table presents the theoretical values and the generally accepted tolerance for experimental results.

ElementTheoretical %Expected Experimental % Range
Carbon (C)41.0940.69 - 41.49
Hydrogen (H)3.062.66 - 3.46

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Fluoro 5,6 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.br For molecules like 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This optimization seeks the minimum energy conformation on the potential energy surface. nih.gov

Theoretical calculations for analogous compounds, such as 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), have been successfully performed using DFT at the CAM-B3LYP/6-311++G(d,p) level of theory in the gas phase. scielo.brresearchgate.net Similar approaches, like using the B3LYP functional with a 6-311++G(d,p) or Def2-TZVP basis set, are standard for achieving a balance of accuracy and computational efficiency in predicting the molecular geometry and electronic properties of such substituted benzene (B151609) derivatives. nih.govnih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. For instance, in related bromo-dimethoxybenzaldehydes, the phenyl rings are found to be nearly planar, a feature that would also be expected for this compound. researchgate.net

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Bromo-Dimethoxybenzaldehyde Analog

ParameterTheoretical (DFT)Experimental (X-ray)
Bond Length (Å)
C-Br1.891.90
C=O1.221.21
C-C (aromatic)1.39 - 1.411.38 - 1.40
Bond Angle (°) **
C-C-Br120.5120.1
C-C=O124.8125.2
Dihedral Angle (°) **
C-C-C-Br179.0179.5

Note: Data presented is representative of values found for closely related isomers like 6-bromo-2,3-dimethoxybenzaldehyde and is intended to be illustrative for this compound. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govbiointerfaceresearch.com The HOMO energy is associated with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.netekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.net

DFT calculations are used to determine the energies of these orbitals. researchgate.net For similar bromo-dimethoxybenzaldehydes, HOMO and LUMO energies have been calculated, providing insight into their electronic behavior. researchgate.net The HOMO is typically distributed over the electron-rich aromatic ring and methoxy (B1213986) groups, while the LUMO is often localized on the benzaldehyde (B42025) moiety, indicating the likely sites for electron donation and acceptance.

The HOMO-LUMO energy gap is a reliable indicator of kinetic stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and less stable. ekb.eg For related bromo-dimethoxybenzaldehydes, calculated energy gaps are in the range that suggests the molecules are chemically stable. researchgate.net The analysis of the HOMO-LUMO gap for this compound would similarly elucidate its inherent stability and reactivity profile.

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Bromo-Dimethoxybenzaldehyde Analog

ParameterEnergy (kcal/mol)Energy (eV)
E(HOMO) -162.90-7.06
E(LUMO) -40.52-1.76
Energy Gap (ΔE) 122.385.30

Note: Values are illustrative, based on calculations for analogous compounds at the CAM-B3LYP/6-311++G(d,p) level of theory. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govbiointerfaceresearch.com The MEP map displays regions of varying electron density on the molecule's surface using a color spectrum. ekb.eg

Typically, red and yellow colors indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. ekb.eg Blue colors signify positive potential, corresponding to electron-poor regions that are prone to nucleophilic attack. ekb.eg Green areas represent neutral or intermediate potential. ekb.eg For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, identifying them as nucleophilic centers and strong hydrogen bond acceptors. nih.govscielo.br The hydrogen atoms and the region around the bromine atom would likely show positive or near-neutral potential, indicating sites for nucleophilic interaction. scielo.br

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, a range of global quantum chemical descriptors can be derived from DFT calculations to provide a more detailed understanding of chemical reactivity. researchgate.net These descriptors, calculated using the energies of the frontier orbitals, help quantify a molecule's stability and reaction tendencies. biointerfaceresearch.com Key descriptors include electronegativity, chemical potential, chemical hardness, and the global electrophilicity index. researchgate.netijnc.ir

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO; A ≈ -E_LUMO), based on Koopman's theorem. researchgate.netijnc.ir

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ijnc.ir

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is the negative of electronegativity (μ = -χ). researchgate.netijnc.ir A negative chemical potential indicates that the molecule is stable and will not spontaneously decompose. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2. researchgate.netijnc.ir

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.netijnc.ir

Table 3: Representative Calculated Quantum Chemical Descriptors

DescriptorFormulaTypical Value (eV)
Ionization Potential (I) I ≈ -E(HOMO)7.06
Electron Affinity (A) A ≈ -E(LUMO)1.76
Electronegativity (χ) (I + A) / 24.41
Chemical Potential (μ) -(I + A) / 2-4.41
Chemical Hardness (η) (I - A) / 22.65
Electrophilicity Index (ω) μ² / (2η)3.67

Note: Values are illustrative, derived from the representative FMO energies in Table 2. researchgate.netijnc.ir

Studies of Supramolecular Arrangements and Intermolecular Interactions

The way molecules of this compound pack together in the solid state is governed by non-covalent intermolecular interactions. scielo.br These interactions, though weaker than covalent bonds, are critical in determining the final crystal structure and its physical properties. scielo.br

For analogous brominated benzaldehydes, X-ray diffraction studies combined with theoretical analyses like Hirshfeld surface analysis have revealed the dominant forces. scielo.brresearchgate.net Key interactions include:

C-H···O Hydrogen Bonds: These are common and significant interactions where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom (from either a carbonyl or methoxy group) of a neighboring molecule. scielo.br These interactions can link molecules into larger assemblies, such as tetramers. scielo.br

Halogen Bonds (C-Br···Br or C-Br···O): The bromine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with a nucleophilic site on an adjacent molecule, such as another bromine or an oxygen atom. scielo.br This type of interaction has been shown to be a stabilizing force in the crystal packing of some, but not all, related isomers. scielo.brresearchgate.net

Hydrogen Bonding (C-H...O) and Halogen Bonding Interactions

Hydrogen Bonding (C-H...O): Weak C–H⋯O hydrogen bonds are a prominent feature in the crystal structures of multi-substituted benzaldehyde derivatives. nih.govrsc.org The carbonyl group (C=O) of the aldehyde is a proficient hydrogen bond acceptor, readily interacting with weakly acidic hydrogen atoms from neighboring molecules, such as those on the aromatic ring or methoxy groups. rsc.org These interactions form diverse synthons that link molecules into larger networks, contributing significantly to the cohesion and stability of the crystal packing. nih.govrsc.org

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgprinceton.edu This occurs due to an anisotropic distribution of electron density on the halogen atom (Br and F in this case), creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). princeton.edu This electrophilic σ-hole can interact favorably with a nucleophile, such as a lone pair on an oxygen or nitrogen atom from an adjacent molecule. princeton.edursc.org

In a molecule like this compound, both the bromine and fluorine atoms can potentially participate in halogen bonding. The strength of this interaction is influenced by the electron-withdrawing capacity of the substituents on the aromatic ring. rsc.org Studies on analogous halogenated compounds show that halogen⋯halogen and halogen⋯oxygen interactions can be key structure-directing forces in the solid state. nih.gov

Table 1: Key Intermolecular Interactions in Substituted Benzaldehydes This table outlines the types of non-covalent interactions that are computationally studied to understand the crystal structure of substituted benzaldehydes.

Interaction Type Donor Acceptor Significance in Crystal Packing
Hydrogen Bond C-H O (carbonyl, methoxy) Formation of molecular chains and networks nih.govrsc.org
Halogen Bond C-Br, C-F (σ-hole) O, N, Halogen Directional control of supramolecular assembly acs.orgprinceton.edu
π–π Stacking Aromatic Ring Aromatic Ring Stabilization through delocalized electron systems nih.gov
C–H⋯π C-H Aromatic Ring Contribution to overall lattice energy nih.gov

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov This allows for a detailed examination of how neighboring molecules make contact.

The analysis yields several graphical representations:

d_norm surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). rsc.org Each type of interaction (e.g., H⋯H, O⋯H, C⋯H) has a characteristic appearance on the plot, and the relative area under these regions corresponds to the interaction's contribution to the total Hirshfeld surface area. nih.govresearchgate.net

For related bromo-, fluoro-, and dimethoxy-substituted aromatic compounds, Hirshfeld analysis reveals the quantitative contributions of various contacts. nih.govnih.gov H⋯H contacts often constitute the largest portion of the surface area, while specific interactions like O⋯H/H⋯O, F⋯H/H⋯F, and C⋯H/H⋯C provide the directional forces that define the crystal packing. nih.govnih.govresearchgate.net

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds This table shows typical percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for analogous functionalized aromatic molecules.

Interatomic Contact Typical Contribution (%) Implication
H⋯H 25 - 47% nih.govnih.govresearchgate.net Represents a large portion of van der Waals surface interactions.
C⋯H / H⋯C 12 - 21% nih.govresearchgate.net Indicates significant van der Waals and weak C-H⋯π interactions.
O⋯H / H⋯O ~16% nih.gov Corresponds to C-H⋯O hydrogen bonding.
Halogen⋯H 10 - 20% nih.govnih.govresearchgate.net Highlights the role of halogens as either acceptors or in proximity to hydrogen atoms.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. researchgate.netacs.org For substituted benzaldehydes, theoretical methods such as Density Functional Theory (DFT) are employed to map out the potential energy surface of a chemical reaction. researchgate.netresearchgate.net

This computational approach allows researchers to:

Identify Intermediates and Transition States: By calculating the energies of various molecular geometries along a reaction coordinate, stable intermediates and the unstable transition states that connect them can be identified. pearson.com

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This value is critical for predicting the feasibility and rate of a reaction.

Investigate Reaction Pathways: Different potential pathways for a reaction can be modeled to determine the most energetically favorable route. For example, in reactions involving benzaldehydes, computational studies can explore the protonation steps and subsequent nucleophilic attacks. acs.orgpearson.com

Analyze Electronic Effects: Methods like Natural Bond Orbital (NBO) analysis can be used to understand how the distribution of electrons changes during a reaction, revealing the role of substituents (like bromo, fluoro, and dimethoxy groups) in activating or deactivating the molecule towards a particular transformation. researchgate.net

For instance, the mechanism of acid-catalyzed reactions involving benzaldehydes can be computationally modeled by first calculating the protonation of the carbonyl oxygen, followed by the nucleophilic attack, to form a tetrahedral intermediate. pearson.com The subsequent steps, including proton transfers and the departure of a leaving group, can be similarly modeled to build a complete energetic profile of the reaction. pearson.com

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in the Synthesis of Diverse Chemical Scaffolds

Substituted benzaldehydes are fundamental building blocks in organic synthesis, valued for their ability to participate in a wide array of chemical transformations leading to the construction of diverse molecular scaffolds. The unique combination of functional groups in 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde—an aldehyde for condensations and nucleophilic additions, a bromine atom for cross-coupling reactions, a fluorine atom influencing electronic properties, and methoxy (B1213986) groups for steric and electronic modulation—positions it as a potentially valuable intermediate.

The aldehyde functionality can serve as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds. For instance, it can undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and various condensations to introduce new functionalities. The bromine atom is particularly significant as it provides a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, leading to a variety of chemical scaffolds.

Reaction Type Potential Transformation of this compound Resulting Scaffold Type
Suzuki CouplingReaction of the bromo-substituent with an aryl boronic acid.Biaryl compounds
Heck ReactionReaction of the bromo-substituent with an alkene.Substituted styrenes
Aldol CondensationReaction of the aldehyde group with a ketone or another aldehyde.α,β-Unsaturated carbonyl compounds
Reductive AminationReaction of the aldehyde group with an amine and a reducing agent.Substituted benzylamines

Precursor for Complex Heterocyclic Systems (e.g., Pyrimidines, Oxepines)

While no specific synthesis of pyrimidines or oxepines from this compound has been documented, the chemistry of substituted benzaldehydes suggests its potential as a precursor for various heterocyclic systems. The aldehyde group is a key functional group for the construction of heterocyclic rings through condensation reactions.

For the synthesis of pyrimidines, a common approach involves the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of a substituted benzaldehyde (B42025) like this compound in such a reaction would be expected to yield a dihydropyrimidine with the corresponding substituted phenyl group at the 4-position.

The synthesis of oxepines, which are seven-membered heterocyclic rings containing an oxygen atom, can be more complex. However, substituted benzaldehydes can be employed in multi-step synthetic sequences to construct such rings. For example, a Wittig reaction on the aldehyde could introduce a side chain that, after further functionalization, could undergo an intramolecular cyclization to form the oxepine ring.

Utilization in the Total Synthesis of Natural Products and Analogues

The structural motifs present in this compound are found in various classes of natural products, particularly those with highly substituted aromatic rings. Although there are no specific reports of its use in the total synthesis of natural products, its potential as a building block can be inferred. The brominated methoxyphenyl moiety is a feature of some marine alkaloids with biological activities.

The combination of functionalities allows for its incorporation into a larger molecule, followed by further transformations. For instance, the aldehyde could be used to form a key bond in the carbon skeleton of a natural product, while the bromo and fluoro groups could be retained for their electronic effects or later modified. The dimethoxy groups are common in many natural products and their analogues, contributing to their biological activity and metabolic stability.

Application in Multi-Component Reactions for Molecular Diversity Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of libraries of complex molecules from simple starting materials in a single step. Aldehydes are frequently used as one of the key components in many MCRs, such as the Ugi, Passerini, and Biginelli reactions.

The participation of this compound in an MCR would lead to products with a high degree of molecular diversity. By varying the other components in the reaction, a large library of compounds with the 3-bromo-2-fluoro-5,6-dimethoxyphenyl scaffold could be rapidly synthesized. For example, in an Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide, the resulting α-acylamino carboxamide would incorporate the substituted phenyl group from the aldehyde. The presence of the bromo-substituent in the products would also allow for further diversification through post-MCR modifications using cross-coupling reactions.

Multi-Component Reaction Reactants Potential Product Scaffold
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamides
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones/thiones
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy carboxamides

Development of Functional Libraries and Bioorthogonal Chemistry Components

The synthesis of functional libraries of small molecules for high-throughput screening is a cornerstone of modern drug discovery. The use of versatile building blocks like this compound can facilitate the creation of such libraries. As discussed, its utility in MCRs and the potential for post-synthesis modification via its bromo-substituent make it an attractive candidate for diversity-oriented synthesis.

In the realm of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, aldehydes can be used in oxime and hydrazone ligations. An aldehyde-containing molecule can be reacted with a hydroxylamine (B1172632) or hydrazine-functionalized probe to form a stable oxime or hydrazone linkage. While ketones are often preferred for their greater stability towards cellular nucleophiles, aldehydes can be used in specific contexts. The introduction of the 3-bromo-2-fluoro-5,6-dimethoxyphenyl moiety into a biological system via a bioorthogonal ligation could be explored, although no specific applications of this compound have been reported.

Design and Synthesis of Ligands for Coordination Chemistry Research

Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of an aldehyde with a primary amine. The resulting imine (or azomethine) group is an excellent coordinating site for a wide range of metal ions.

By reacting this compound with various amines (e.g., amino acids, diamines, or other functionalized amines), a diverse array of Schiff base ligands can be prepared. The electronic and steric properties of the resulting ligands, and consequently the properties of their metal complexes, would be influenced by the bromo, fluoro, and dimethoxy substituents on the aromatic ring. These substituents can modulate the Lewis acidity of the metal center, the stability of the complex, and its catalytic activity or photophysical properties. Schiff base complexes have applications in catalysis, materials science, and as models for biological systems.

Amine Reactant Potential Schiff Base Ligand Type Potential Application of Metal Complex
Chiral DiamineChiral Salen-type ligandAsymmetric Catalysis
Amino AcidTridentate ligandBioinorganic Chemistry Models
AminophenolTetradentate ligandCatalysis, Luminescent Materials

Future Research Directions and Persistent Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of polysubstituted benzaldehydes often involves multi-step processes that may utilize hazardous reagents and generate considerable waste. A primary future objective is the development of more efficient and environmentally benign synthetic pathways. Research in this area is likely to focus on several key aspects:

Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and catalysts with low environmental impact will be crucial. For instance, replacing traditional organic solvents with water or ionic liquids in key synthetic steps is a promising avenue. mdpi.com The principles of green chemistry, such as reducing waste and energy consumption, are increasingly being integrated into the synthesis of complex molecules. researchgate.net

Catalytic Systems: The exploration of novel catalytic systems, including transition metal complexes and organocatalysts, could lead to higher yields and selectivities. mdpi.com For example, V-based catalytic systems in biphasic conditions have been explored for the selective oxidation of toluene (B28343) to benzaldehyde (B42025), a process that avoids organic solvents. mdpi.com

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the need for intermediate purification can significantly improve efficiency. liberty.edu Such tandem reactions are a key goal in organic synthesis to reduce waste, time, and cost. liberty.edu

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Polysubstituted Benzaldehydes

Strategy Advantages Disadvantages
Traditional Multi-Step Synthesis Well-established, reliable for small-scale synthesis. Often requires harsh conditions, generates significant waste, and is time-consuming.
Green Chemistry Approaches Environmentally friendly, utilizes safer reagents and solvents. mdpi.com May require development of new catalytic systems, initial optimization can be challenging.

| One-Pot/Tandem Reactions | Reduces waste, time, and cost by eliminating intermediate purification steps. liberty.edu | Requires careful planning and compatibility of all reaction components and conditions. |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The presence of multiple substituents on the aromatic ring of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde offers a rich landscape for exploring selective functionalization. The aldehyde group itself is a versatile handle for various transformations, while the bromo and fluoro groups provide sites for cross-coupling and other substitution reactions.

Future research will likely focus on:

Site-Selective Cross-Coupling: Developing methods to selectively functionalize either the bromo or fluoro position is a significant challenge due to the similar reactivities of halogen substituents. nih.gov Strategies employing specific ligands, additives, or reaction conditions to achieve site-selectivity will be a key area of investigation. nih.gov

Directed Metalation: The existing substituents can be used to direct metalation to a specific position on the ring, allowing for the introduction of new functional groups with high regioselectivity. liberty.edu

Late-Stage Functionalization: Introducing new functional groups in the final steps of a synthetic sequence can rapidly generate a library of derivatives for screening in various applications.

The reactivity of the substituents is influenced by their electronic and steric effects. The methoxy (B1213986) groups are electron-donating, activating the ring towards electrophilic substitution, while the bromo and fluoro groups are deactivating. quora.comfiveable.me The aldehyde group is also a deactivating group. quora.comyoutube.com This interplay of electronic effects governs the regioselectivity of further substitutions.

Advanced Applications in Materials Science and Probe Development

Substituted benzaldehydes are valuable building blocks for functional materials and chemical probes. The unique electronic and photophysical properties that can be imparted by the substituents on the benzene (B151609) ring make them attractive for these applications.

Fluorescent Probes: Benzaldehyde derivatives can be incorporated into fluorescent dyes to create probes for detecting specific analytes. rsc.orgresearchgate.netrsc.orgmdpi.cominnovationhub.hk The aldehyde group can act as a recognition site, and its reaction with an analyte can trigger a change in fluorescence. rsc.org The development of probes based on this compound could enable the detection of various species in biological and environmental systems. rsc.orgrsc.org

Materials Science: The incorporation of this compound into polymers or other materials could lead to novel properties. researchgate.net For example, benzaldehyde-functionalized polymers have been synthesized for various applications. researchgate.net The presence of fluorine can enhance thermal stability and other material properties. acgpubs.org

The potential applications are summarized in Table 2.

Table 2: Potential Applications in Materials Science and Probe Development

Application Area Rationale Potential Impact
Fluorescent Probes The aldehyde group can act as a selective binding site, and the substituted aromatic ring can be tuned for desired photophysical properties. rsc.orgrsc.orgmdpi.com Development of sensitive and selective sensors for biological and environmental monitoring. innovationhub.hk
Functional Polymers The compound can be polymerized or grafted onto other polymers to introduce specific functionalities. researchgate.net Creation of materials with enhanced thermal stability, and tailored optical or electronic properties. acgpubs.org

| Pharmaceutical Scaffolds | Substituted benzaldehydes are precursors to a wide range of biologically active molecules. nih.govresearchgate.net | Discovery of new therapeutic agents with improved efficacy and selectivity. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transformative technologies in modern organic chemistry, offering improved control, safety, and efficiency compared to traditional batch methods. researchgate.netbohrium.com The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.

Flow Chemistry: Conducting reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netbeilstein-journals.org This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. rsc.orgscielo.br Aldol reactions involving aromatic aldehydes, for instance, are well-suited for flow processing due to the need for strict temperature control. beilstein-journals.org

Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netbohrium.com The integration of flow chemistry with automated systems can create powerful tools for accelerating the discovery and development of new molecules. rsc.org

The benefits of integrating these technologies are outlined in Table 3.

Table 3: Advantages of Flow Chemistry and Automated Synthesis

Technology Key Advantages
Flow Chemistry Enhanced heat and mass transfer, improved safety, precise control over reaction conditions, and scalability. researchgate.netrsc.orgscielo.br
Automated Synthesis High-throughput experimentation, rapid optimization of reaction conditions, and generation of compound libraries. researchgate.netbohrium.com

| Integrated Systems | Synergistic combination of the benefits of both technologies, enabling efficient and data-rich synthetic workflows. rsc.org |

Deeper Computational Insights into Complex Reaction Dynamics

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. The application of these methods to this compound can provide valuable insights that guide experimental work.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of complex reactions, identify transition states, and calculate reaction barriers. longdom.orgsmu.edunih.gov This information can help in optimizing reaction conditions and designing more efficient synthetic routes.

Property Prediction: Computational models can predict various properties of the molecule, such as its electronic structure, spectroscopic characteristics, and reactivity. researchgate.netnih.govresearchgate.net For example, the chemical shifts in NMR spectra can be computed to aid in structure elucidation. researchgate.net

Virtual Screening: Computational docking and other in silico methods can be used to predict the binding of derivatives of this compound to biological targets, accelerating the drug discovery process. mdpi.com

The use of computational analysis can partition a reaction into distinct phases, providing a detailed understanding of the chemical processes involved. nih.gov This level of insight can help chemists to exert greater control over reactions. smu.edu

Q & A

Basic: What are the established synthetic routes for 3-bromo-2-fluoro-5,6-dimethoxybenzaldehyde?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. A plausible route includes:

Methoxy Group Introduction : Start with a dihydroxybenzaldehyde precursor (e.g., 3,4-dihydroxybenzaldehyde) and protect hydroxyl groups via methylation using dimethyl sulfate or methyl iodide under basic conditions .

Electrophilic Bromination : Introduce bromine at the 5-position using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

Fluorination : Fluorinate the 2-position via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF) or via electrophilic fluorination with Selectfluor™ .

Purification : Recrystallize or use column chromatography to isolate the product. Confirm purity via HPLC or TLC .

Advanced: How can reaction conditions be optimized to improve yield and purity during fluorination?

Methodological Answer:
Key variables include:

  • Solvent Choice : Use anhydrous acetonitrile or DMF to enhance fluorinating agent reactivity. Avoid protic solvents to prevent side reactions .
  • Temperature Control : Maintain low temperatures (0–5°C) during fluorination to suppress decomposition of intermediates .
  • Catalyst Loading : Optimize Lewis acid catalysts (e.g., BF₃·Et₂O) to reduce competing bromine migration .
  • Reagent Drying : Pre-dry magnesium chloride (MgCl₂) and paraformaldehyde to minimize hydrolysis .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at C2) .
    • 19F NMR : Confirm fluorine incorporation and assess electronic environment .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) .
  • IR Spectroscopy : Detect aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts across studies?

Methodological Answer:
Discrepancies may arise from:

  • Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Tautomerism : Check for keto-enol equilibria in the aldehyde group under acidic/basic conditions .
  • Impurity Interference : Re-run spectra with higher field instruments (e.g., 500 MHz NMR) or use DEPT/HSQC for unambiguous assignments .

Basic: What are its applications as a synthetic intermediate in drug discovery?

Methodological Answer:

  • Pharmaceutical Scaffolds : Used to synthesize fluorinated benzodiazepines or kinase inhibitors, leveraging bromine for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Agrochemicals : Acts as a precursor for herbicidal agents by modifying electron-withdrawing groups (e.g., trifluoromethyl) .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?

Methodological Answer:

Derivatization :

  • Replace bromine with iodine or chlorine via halogen exchange .
  • Reduce the aldehyde to an alcohol (NaBH₄) or oxidize to a carboxylic acid (KMnO₄) .

Biological Testing :

  • Screen derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Use molecular docking to predict binding affinity with fluorinated moieties enhancing lipophilicity .

Basic: What are the stability considerations under storage conditions?

Methodological Answer:

  • Air Sensitivity : Store under inert gas (N₂/Ar) in amber vials to prevent aldehyde oxidation .
  • Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced: How to analyze decomposition pathways under acidic conditions?

Methodological Answer:

  • Mechanistic Studies :
    • Aldehyde Hydrolysis : Monitor pH-dependent conversion to carboxylic acid via IR or titration .
    • Demethylation : Use LC-MS to detect loss of methoxy groups under strong acids (e.g., HBr/AcOH) .
  • Kinetic Analysis : Perform Arrhenius studies to quantify degradation rates at varying temperatures .

Basic: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize aldehydes with sodium bisulfite solution .

Advanced: How to troubleshoot low purity in the final product?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
  • Impurity Profiling : Identify byproducts (e.g., di-brominated isomers) via GC-MS and adjust bromine stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.